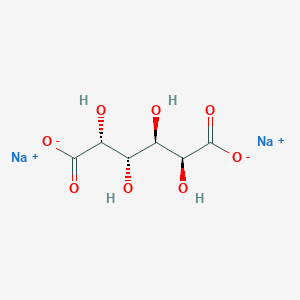

Disodium galactarate

Description

Contextualization within Aldaric Acid Chemistry

Aldaric acids are a class of sugar acids where the terminal hydroxyl and aldehyde groups of a monosaccharide are oxidized to carboxylic acids. polimi.it Galactaric acid, the precursor to disodium (B8443419) galactarate, is a prime example of a hexaric acid, meaning it is derived from a six-carbon sugar (galactose). atamankimya.comnih.gov

A key characteristic of galactaric acid is that it is a meso compound, meaning it is achiral despite having chiral centers. This is due to a plane of symmetry within the molecule, which simplifies its chemical synthesis and characterization as it is optically inactive. atamankimya.comatamanchemicals.com The formation of disodium galactarate involves the deprotonation of the two carboxylic acid groups of galactaric acid. This salt form often exhibits different solubility and reactivity compared to its parent acid. atamankimya.comatamanchemicals.com

The chemistry of aldaric acids, including galactarate, is of interest due to their potential as building blocks for various other chemicals. polimi.it Their multiple hydroxyl and carboxyl functional groups allow for a wide range of chemical transformations.

Historical Perspectives on Galactarate Research

Research into galactaric acid, and by extension its salts like this compound, dates back to the 19th century. Early work focused on its preparation through the oxidation of galactose and lactose, often using nitric acid. drugfuture.com These initial studies laid the groundwork for understanding the fundamental properties and reactions of this aldaric acid.

Historically, galactaric acid was investigated for various applications, including its use as a replacement for tartaric acid in baking powder. drugfuture.comatamanchemicals.com However, its relatively low solubility in cold water presented challenges for some applications. atamankimya.comdrugfuture.com The study of galactarate salts, such as the ammonium (B1175870) salt, revealed further chemical possibilities, such as its decomposition upon heating to yield pyrrole (B145914) and other compounds. atamanchemicals.com

Role as a Bio-based Platform Chemical Precursor

In the contemporary context of sustainable chemistry, this compound and its parent acid are gaining recognition as important bio-based platform chemicals. polimi.itieabioenergy.comerrin.eu Platform chemicals are versatile molecules derived from biomass that can be converted into a wide array of value-added products, including polymers, fuels, and other specialty chemicals. ieabioenergy.comerrin.eu

The interest in galactarate stems from its potential to be produced from renewable resources like pectin (B1162225), a polysaccharide found in plant biomass. google.comnih.gov Pectin is rich in galacturonic acid, which can be oxidized to form galactaric acid and subsequently its salts. google.compolimi.it This bio-based production route offers a more sustainable alternative to traditional petrochemical-based processes. nih.gov

Table 2: Research on the Conversion of Galactarate to Adipic Acid

| Catalyst System | Key Transformation | Significance |

|---|---|---|

| Rhenium-catalyzed deoxydehydration | Galactaric acid to adipic acid ester | A potential bio-based route to a key monomer for nylon production. mdpi.comgoogle.com |

| Platinum on carbon (Pt/C) | Hydrogenation of muconic acid (derived from galactaric acid) to adipic acid | High-yield conversion to adipic acid. polimi.it |

This table summarizes key findings in the conversion of galactarate to adipic acid.

One of the most promising applications of galactarate is as a precursor to adipic acid, a crucial component in the production of nylon. polimi.itmdpi.comgoogle.com Research has demonstrated the conversion of galactaric acid to adipic acid derivatives through processes like deoxydehydration. polimi.itgoogle.com

Furthermore, galactarate can be a starting material for the synthesis of other valuable chemicals, such as 2,5-furandicarboxylic acid (FDCA), a potential bio-based replacement for terephthalic acid in polyester (B1180765) production. mdpi.comresearchgate.net The development of chemo-enzymatic processes, which combine chemical and enzymatic steps, is also expanding the possibilities for converting galactarate into a range of useful products. beilstein-journals.orgrsc.orgglycoforum.gr.jpfrontiersin.orgnih.gov These integrated approaches can offer higher selectivity and milder reaction conditions compared to purely chemical methods. beilstein-journals.orgrsc.orgglycoforum.gr.jpfrontiersin.orgnih.gov

The ongoing research into the efficient production and conversion of this compound highlights its potential to play a significant role in the transition towards a more sustainable chemical industry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8.2Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2+,3+,4-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAGXRIGDWCIET-SXKXKJGMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Na2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173223 | |

| Record name | Disodium galactarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955-73-3 | |

| Record name | Disodium galactarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium galactarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium galactarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Disodium Galactarate and Its Precursors

Chemo-Catalytic Synthesis Routes

Chemo-catalytic synthesis offers several pathways to produce galactaric acid and, consequently, disodium (B8443419) galactarate. These routes primarily involve the oxidation of six-carbon sugars, particularly galactose and its related compounds. The efficiency and selectivity of these methods are critical for obtaining high yields of the desired product.

Oxidation of Galactose and Galactose-containing Compounds

The oxidation of galactose is a direct method for producing galactaric acid. This process targets the terminal aldehyde and primary alcohol groups of the galactose molecule, converting them into carboxylic acid functionalities.

The oxidation of D-galactose using nitric acid is a well-established method for the synthesis of galactaric acid. nih.gov This reaction involves the use of nitric acid as a strong oxidizing agent to convert both the aldehyde group at C1 and the primary hydroxyl group at C6 of galactose into carboxylic acid groups.

Optimized reaction conditions for this process have been reported to involve the use of 5 M nitric acid at a temperature of 95°C. nih.gov A galactose to nitric acid molar ratio of 1:9 and a galactose concentration of 100 g/L in the reaction medium have been identified as favorable for the synthesis. nih.gov The proposed mechanism for this oxidation suggests a stoichiometry of 6 moles of nitric acid per mole of galactose. nih.gov

The following table summarizes the optimized reaction conditions for the nitric acid oxidation of galactose to galactaric acid.

| Parameter | Value |

| Nitric Acid Concentration | 5 M |

| Temperature | 95°C |

| Galactose:HNO3 Molar Ratio | 1:9 |

| Galactose Concentration | 100 g/L |

This data is based on optimized conditions reported in scientific literature.

Electrolytic oxidation presents an alternative route for the synthesis of galactaric acid, starting from D-galacturonate. nih.govmdpi.com This electrochemical approach avoids the use of strong chemical oxidants like nitric acid. The process involves the oxidation of the aldehyde group of D-galacturonate at an anode to yield galactaric acid.

Detailed experimental setups for this method involve the use of a pyrroloquinoline quinone-dependent glucose dehydrogenase (PQQ-GDH)-modified electrode as the anode. researchgate.net This specialized electrode facilitates the catalytic oxidation of D-galacturonic acid. The electrochemical cell can be designed to not only produce galactaric acid but also to generate an electric current, demonstrating a potential for simultaneous chemical synthesis and energy production. researchgate.net

Catalytic Oxidation of D-Galacturonic Acid

The catalytic oxidation of D-galacturonic acid, a major component of pectin (B1162225), is another significant pathway for producing galactaric acid. parchem.com This method often employs precious metal catalysts to achieve high selectivity and efficiency under milder conditions compared to traditional oxidation methods.

Heterogeneous gold catalysts have emerged as highly effective for the selective oxidation of D-galacturonic acid to galactaric acid. These catalysts typically consist of gold nanoparticles supported on various materials, such as carbon or metal oxides.

The use of supported gold catalysts allows for the reaction to proceed under milder conditions and with high selectivity. unive.it For instance, Au/C catalysts have demonstrated 100% selectivity to galactaric acid at 76% conversion of D-galacturonic acid. These reactions are often carried out in an aqueous medium using molecular oxygen as the oxidant.

The optimization of batch reactor systems is crucial for maximizing the yield and efficiency of the gold-catalyzed oxidation of D-galacturonic acid. Several parameters influence the reaction outcome, including pH, temperature, and catalyst loading.

Research has shown that the pH of the reaction medium significantly impacts the reaction rate. unive.it For gold-catalyzed oxidations, an alkaline environment is often preferred. The optimal pH for both selectivity and catalyst activity in a batch system has been found to be around 9-10. nih.gov Under these conditions, the product is typically obtained as the disodium salt of galactaric acid.

The following table presents data on the performance of a batch reactor system for the Au-catalyzed oxidation of D-galacturonic acid under controlled pH conditions.

| Parameter | Value |

| Optimal pH | 9-10 |

| Selectivity | >99% |

| Catalyst Activity | 207 mmol min⁻¹ g⁻¹ Au |

This data reflects the performance in a batch system with controlled pH.

Heterogeneous Gold-Catalyzed Processes

Continuous Plug Flow Reactor Design and Performance Evaluation

The transition from batch processing to continuous manufacturing represents a significant step forward for the chemical industry, offering enhanced efficiency and control. In the context of Disodium Galactarate synthesis, particularly through the catalytic oxidation of sodium galacturonate, the use of a continuous packed bed plug flow reactor (PFR) has been shown to offer substantial advantages over traditional batch reactors.

A key performance metric is productivity, which can be dramatically increased in a PFR setup. Research comparing the two reactor types for the gold-catalyzed oxidation of sodium galacturonate to this compound demonstrated a 10 to 40-fold increase in productivity when using a three-phase PFR. This enhancement is largely attributed to improved oxygen mass transfer within the continuous system. While batch reactors are often limited by the rate at which gaseous oxygen can dissolve into the liquid phase to reach the catalyst surface, the design of a PFR facilitates more efficient gas-liquid interaction, thereby accelerating the reaction rate.

However, this increase in productivity can be accompanied by a slight decrease in selectivity. In a batch reactor with controlled pH, selectivity for this compound can exceed 99 mol%. In a continuous PFR under uncontrolled pH conditions, the selectivity was observed to be around 94 mol%. A significant challenge in both systems is the low solubility of the this compound product, which can lead to precipitation and potential reactor fouling, representing a critical bottleneck for industrial-scale operation.

| Parameter | Batch Reactor | Continuous Plug Flow Reactor (PFR) |

| Productivity | Baseline | 10–40 fold increase (up to 2.2 ton m⁻³ h⁻¹) |

| Selectivity | >99 mol% (with pH control) | ~94 mol% (without pH control) |

| Key Advantage | High selectivity | Enhanced O₂ mass transfer, higher productivity |

| Main Challenge | Lower productivity, mass transfer limitations | Low solubility of product, potential for fouling |

This table provides a comparative overview of batch versus continuous plug flow reactors for the synthesis of this compound.

Mass Transfer Kinetics in Catalytic Systems

In the synthesis of this compound, the reaction rate can be limited by the transfer of oxygen from the gas phase to the liquid phase and subsequently to the solid catalyst surface. The use of a three-phase plug flow reactor has been shown to significantly enhance oxygen mass transfer compared to a batch reactor, which is a primary reason for the observed increase in productivity. However, even in advanced reactor designs, gas-liquid mass transfer can remain a rate-limiting step due to the low solubility of oxygen in aqueous media. This limitation can lead to an inefficient use of the catalyst, as the intrinsic reaction kinetics may be much faster than the rate of oxygen supply.

| Parameter | Value / Condition | Source |

| Reaction Order (Galactose) | First Order | |

| Reaction Order (Oxidant) | First Order | |

| Catalyst (Example) | Fe(III) | |

| Second Order Rate Constant (Catalyzed) | 0.022 M⁻¹s⁻¹ | |

| Activation Energy (Ea) (Catalyzed) | 58.5 kJmol⁻¹ |

This table presents kinetic data for the Fe(III)-catalyzed oxidation of D-galactose.

Synthesis from Galactaro-1,4-Lactone and its Derivatives

Galactaro-1,4-lactone, also known as mucic acid 1,4-lactone, is a key intermediate derivable from galactaric acid. Lactones are internal cyclic esters formed from the corresponding hydroxycarboxylic acid. The preparation of aldarolactones like galactaro-1,4-lactone typically involves the dehydration of the parent aldaric acid (galactaric acid). This cyclization can often be achieved by heating an aqueous solution of the acid, particularly under low pH conditions, which catalyzes the intramolecular esterification. The 1,4-lactone, which contains a five-membered ring, is often a stable form. Purification of the resulting lactone can be performed using chromatographic techniques.

The conversion of galactaro-1,4-lactone to an inorganic salt such as this compound is achieved through saponification. This chemical reaction involves the base-catalyzed hydrolysis of the internal ester bond of the lactone.

The process entails treating an aqueous solution or suspension of galactaro-1,4-lactone with a stoichiometric amount of a sodium base, typically sodium hydroxide (NaOH). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the lactone. This leads to the opening of the five-membered ring and the formation of a sodium carboxylate at one end of the C6 chain and a hydroxyl group at the C4 position. Since galactaric acid is a dicarboxylic acid, a second equivalent of the base is required to deprotonate the carboxylic acid at the C6 position, resulting in the formation of this compound. The reaction is typically carried out in water, and the resulting salt can be isolated by precipitation or by evaporation of the solvent.

Bio-Catalytic and Biotechnological Production Approaches

Enzymatic Conversion of D-Galacturonic Acid to Galactarate

Biotechnological routes offer a highly specific and environmentally benign alternative to traditional chemical synthesis for producing galactarate. A primary bio-catalytic method involves the enzymatic oxidation of D-galacturonic acid, a monosaccharide readily available from pectin, which is an abundant component of plant biomass like sugar beet pulp and citrus peels.

This conversion is catalyzed by the enzyme uronate dehydrogenase (UDH), which is found in some bacteria. This enzyme facilitates the NAD⁺-dependent oxidation of D-galacturonic acid to produce D-galactaro-lactone. The resulting lactone then undergoes spontaneous hydrolysis in the aqueous medium to yield galactarate (galactaric acid). This enzymatic approach is highly selective and avoids the production of by-products often associated with chemical oxidation methods.

Metabolic engineering has been employed to construct microbial strains specifically for this purpose. In organisms that naturally catabolize D-galacturonic acid through other pathways, such as fungi, the native metabolic route is first disrupted. This is often achieved by deleting the gene for D-galacturonic acid reductase, the first enzyme in the fungal reductive pathway. Subsequently, a bacterial gene encoding uronate dehydrogenase is introduced and expressed in the modified fungus. These engineered strains are then able to efficiently convert D-galacturonic acid into galactarate at a high yield.

| Enzyme / Protein | Function | Microbial Host Examples |

| Uronate Dehydrogenase (UDH) | Catalyzes NAD⁺-dependent oxidation of D-galacturonic acid to D-galactaro-lactone | Agrobacterium tumefaciens, Pseudomonas syringae (native) |

| D-galacturonate reductase | First enzyme in the native fungal reductive pathway (deleted in engineered strains) | Aspergillus niger, Hypocrea jecorina (Trichoderma reesei) |

This table summarizes key enzymes and microbial hosts involved in the bio-catalytic production of galactarate.

Uronate Dehydrogenase Mechanisms and Kinetics

The catalytic mechanism of uronate dehydrogenase involves the NAD⁺-dependent oxidation of D-galacturonate. The enzyme catalyzes the conversion of D-galacturonate to D-galactaro-1,5-lactone, with the concomitant reduction of NAD⁺ to NADH. wikipedia.orgnzytech.com This lactone intermediate then undergoes spontaneous or enzyme-assisted hydrolysis to form meso-galactarate. researchgate.net The reaction proceeds via an ordered Bi-Bi kinetic mechanism, where the cofactor NAD⁺ binds to the enzyme first, followed by the substrate, D-galacturonate. After the chemical transformation, the product oxaloacetate is released, followed by the release of the cofactor NADH. nih.gov

The systematic name for this enzyme class is uronate:NAD+ 1-oxidoreductase. wikipedia.org The optimal functioning of this enzyme is typically observed at a pH of 8.0 and a temperature of 37°C. nzytech.com Research into the uronate dehydrogenase from Agrobacterium tumefaciens LBA4404 has provided specific kinetic parameters, which are essential for designing efficient biocatalytic processes.

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·mM⁻¹) |

|---|---|---|---|

| D-glucuronic acid | 1.53 ± 0.12 | 29.40 ± 0.78 | 19.22 |

| D-galacturonic acid | 1.34 ± 0.15 | 27.81 ± 0.91 | 20.75 |

Enzyme Engineering for Enhanced Selectivity and Yield

To improve the industrial viability of uronate dehydrogenase, enzyme engineering strategies are employed to enhance its properties, such as activity, stability, and selectivity. nih.govresearchgate.net These methods range from rational design, which involves making specific changes to the enzyme's active site based on structural knowledge, to directed evolution, which mimics natural selection in a laboratory setting to evolve enzymes with desired traits. nih.govillinois.edu

Metabolic Engineering of Microbial Strains

Metabolic engineering offers a powerful approach to developing microbial "cell factories" for the production of valuable chemicals like meso-galactarate. nih.gov This involves the targeted modification of an organism's metabolic pathways to enhance the production of a specific compound. nih.gov

Fungal Strain Modification for Meso-Galactarate Production

Fungi are attractive hosts for producing galactarate from D-galacturonate, a primary component of pectin. nih.govvtt.fi In their native state, fungi like Hypocrea jecorina (also known as Trichoderma reesei) and Aspergillus niger metabolize D-galacturonate through a reductive pathway, initiated by the enzyme D-galacturonate reductase. nih.govasm.org

To re-route this pathway towards galactarate production, a key metabolic engineering strategy involves deleting the gene encoding D-galacturonate reductase (e.g., gar1 in H. jecorina). nih.govasm.org This modification blocks the natural reductive pathway, rendering the strains unable to grow on D-galacturonate. nih.govaalto.fi Subsequently, a bacterial gene encoding a D-galacturonate dehydrogenase (udh), which catalyzes the desired oxidation of D-galacturonate to galactarate, is introduced and expressed in the modified fungal host. nih.govasm.org This strategic "knock-out" and "knock-in" approach successfully converts the fungal metabolism from consuming D-galacturonate to producing meso-galactarate at high yields. vtt.finih.gov

| Fungal Strain | Gene Deleted | Gene Inserted | Outcome |

|---|---|---|---|

| Hypocrea jecorina | D-galacturonate reductase (gar1) | Bacterial D-galacturonate dehydrogenase (udh) | Conversion of D-galacturonate to galactarate with high yield. nih.gov |

| Aspergillus niger | D-galacturonate reductase | Bacterial D-galacturonate dehydrogenase (udh) | Conversion of D-galacturonate to galactarate; regained ability to grow on D-galacturonate, suggesting a galactarate catabolism pathway. nih.govasm.org |

Pathway Engineering for Precursor Utilization and Product Accumulation

Effective pathway engineering is essential to maximize the flow of carbon from the precursor to the final product. escholarship.org In the case of galactarate production in fungi, blocking the native D-galacturonate catabolism is the first critical step. nih.gov By introducing the oxidative pathway via the uronate dehydrogenase, the metabolic flux is redirected towards the accumulation of galactarate. asm.org

An interesting finding in A. niger is that D-galacturonate itself appears to be an inducer for the genes in its catabolic pathway. nih.govasm.org This means that even after the first enzyme (reductase) is removed, the presence of the precursor D-galacturonate can still activate the expression of other pathway-related genes, including transporters, potentially facilitating its own uptake and conversion by the newly introduced dehydrogenase. nih.gov This inherent regulatory mechanism can be leveraged to improve precursor utilization. The ultimate goal is to create a system where the precursor is efficiently transported into the cell and converted entirely to the desired product, which then accumulates without being further metabolized or causing toxicity. illinois.edu

Microbial Biotransformation Systems

Microbial biotransformation utilizes whole microbial cells or their enzymes to carry out specific chemical conversions. medcraveonline.commedcraveonline.com This approach is highly effective for synthesizing compounds that are difficult to produce through traditional chemical methods. hyphadiscovery.com For galactarate production, engineered microbial strains can be used in processes like resting-cell catalysis. rsc.org

In a resting-cell system, the microorganisms are first grown to a high cell density and then harvested. These cells, which are no longer actively growing but are still metabolically active, are then used as biocatalysts to transform the substrate (D-galacturonate) into the product (galactarate). rsc.org This method offers several advantages: it uncouples product formation from cell growth, minimizes the formation of unwanted byproducts related to biomass production, and allows for high catalyst concentrations, leading to efficient substrate conversion. medcraveonline.com The use of microbial cells is also advantageous due to their high surface-to-volume ratio and rapid metabolic rates. medcraveonline.com

Multi-Enzymatic Production of Pectin-Derived Polyesters

The principles of biocatalysis can be extended to create complex, multi-step reaction cascades for synthesizing novel biopolymers. A prime example is the production of fully bio-based polyesters derived from pectin, a renewable agricultural residue. nih.govwhiterose.ac.uk This process demonstrates a sustainable alternative to hazardous chemical pathways that traditionally use strong acids. whiterose.ac.uk

The multi-enzymatic sequence involves three main stages:

Pectin Extraction and Hydrolysis : Enzymes are used, often assisted by technologies like microwave heating, to extract pectin from biomass (e.g., sugar beet pulp) and then hydrolyze it to recover its monomeric building block, galacturonic acid (GalA). nih.govwhiterose.ac.uk

Enzymatic Oxidation : The recovered GalA is then oxidized to galactaric acid (GA) using an appropriate enzyme, such as uronate dehydrogenase. This biocatalytic step is highly selective and allows for the straightforward separation of the GA product. nih.gov

Biocatalyzed Polycondensation : Finally, the purified galactaric acid is used as a monomer in an enzyme-catalyzed polycondensation reaction to synthesize novel polyesters. These bio-based polymers carry lateral hydroxy functionalities, offering unique properties for various applications. nih.govwhiterose.ac.uk

This integrated, wholly biological method showcases the potential of combining enzymatic hydrolysis and catalysis to convert low-value agricultural waste into high-value, sustainable materials. rsc.orgyork.ac.uk

Sustainable Production from Pectin-Derived Feedstocks

The pursuit of green and sustainable chemical production has identified pectin-rich biomass as a valuable and renewable feedstock for the synthesis of this compound and its precursor, galactaric acid. Pectin, a complex polysaccharide rich in D-galacturonic acid residues, is abundant in agricultural side streams such as citrus peels and sugar beet pulp. nih.govresearchgate.net This section details the methodologies being explored to convert these feedstocks into this compound through biological and catalytic routes, minimizing the reliance on traditional, harsher chemical methods.

The primary precursor for this compound is D-galacturonic acid, which constitutes the backbone of pectin. researchgate.net Sustainable methodologies, therefore, initially focus on the efficient liberation of D-galacturonic acid from the pectin polymer. This is typically achieved through enzymatic hydrolysis, a milder alternative to acid hydrolysis. researchgate.netatamankimya.com Following the release of D-galacturonic acid, the subsequent and critical step is its oxidation to form galactaric acid. This oxidation can be accomplished through either biocatalytic or chemocatalytic pathways. The final formation of this compound is a pH-dependent process, where the galactaric acid is converted to its disodium salt under neutral to alkaline conditions. rsc.orgrsc.org In some sustainable approaches, the oxidation is conducted under alkaline conditions to directly yield this compound. rsc.org

A significant advantage of utilizing pectin-derived feedstocks is the potential for creating a circular economy, transforming agricultural waste into a valuable chemical intermediate. nih.gov Research into these sustainable pathways is ongoing, with a focus on optimizing reaction conditions, improving catalyst and enzyme efficiency, and scaling up these processes for industrial application.

Biocatalytic Approaches

Biocatalytic methods for the production of galactaric acid from pectin-derived feedstocks employ either whole microbial cells or isolated enzymes. These biological systems offer high specificity and operate under mild reaction conditions, reducing energy consumption and the formation of unwanted byproducts.

One prominent approach involves a two-step process: the enzymatic hydrolysis of pectin to release D-galacturonic acid, followed by the microbial oxidation of D-galacturonic acid to galactaric acid. For instance, a wholly biological method has been developed that combines enzymatic hydrolysis with resting-cell catalysis by Gluconobacter oxydans. atamankimya.com In this system, pectin is first broken down into its monomeric units, and then the microorganism oxidizes the D-galacturonic acid to galactaric acid. atamankimya.com

Genetically engineered microorganisms, such as the filamentous fungus Trichoderma reesei, have also been developed to produce galactaric acid directly from D-galacturonic acid. nih.govresearchgate.net Strains of T. reesei have been engineered to express a uronate dehydrogenase, which efficiently catalyzes the oxidation of D-galacturonic acid. researchgate.net Research has demonstrated the scalability of this process, with successful production of galactaric acid from food-grade pectin in bioreactors up to 250 liters. researchgate.net The production of galactaric acid by T. reesei has been shown to be influenced by factors such as pH and temperature, with optimal production observed at a pH of around 4. nih.gov

Another innovative biocatalytic strategy involves the use of engineered enzymes. For example, variants of glucose oxidase from Aspergillus niger have been developed to exhibit increased activity towards D-galacturonic acid, enabling its conversion to galactaric acid. rsc.org This enzymatic oxidation can be performed in a one-pot reaction with pectinase, which simultaneously breaks down pectin into D-galacturonic acid. rsc.org

The table below summarizes key findings from various biocatalytic studies for the production of galactaric acid from pectin-derived feedstocks.

| Feedstock/Substrate | Biocatalyst | Key Parameters | Product | Yield/Concentration | Reference |

| Pectin | Gluconobacter oxydans (resting cells) | pH 4.0, 72 h | Galactaric Acid | 2520 mg/L | atamankimya.com |

| D-Galacturonic Acid | Trichoderma reesei D-161646 | pH 4, 35 °C, fed-batch | Galactaric Acid | Up to 20 g/L | nih.gov |

| Food-grade Pectin | Trichoderma reesei QM6a Δgar1 udh | 10 L scale | Galactaric Acid | 21 g/L | researchgate.net |

| Citrus Pectin | Engineered Glucose Oxidase (F414K or Y68W variants) & Pectinase | One-pot reaction | Galactaric Acid | Proof of concept | rsc.org |

| Pectin | Engineered Aspergillus niger | YP medium | Galactarate | ~30% of theoretical maximum |

Catalytic Oxidation

In addition to biocatalytic methods, chemocatalytic approaches using heterogeneous catalysts are being explored for the sustainable oxidation of D-galacturonic acid to galactaric acid and directly to this compound. These methods often utilize precious metal catalysts, such as gold nanoparticles, supported on various materials.

A significant development in this area is the base-free selective oxidation of D-galacturonic acid using gold catalysts. researchgate.netrsc.org Supported gold nanoparticles on carbon (Au/C) have been shown to be highly effective for this conversion under mild conditions, using molecular oxygen as the oxidant. researchgate.netrsc.org This process is advantageous as it avoids the use of strong bases, which can lead to salt co-production and waste generation. researchgate.net The Au/C catalyst has demonstrated high selectivity for galactaric acid (100% selectivity at 76% conversion) and can be recycled and reused without significant loss of activity. researchgate.netrsc.org

Furthermore, research has demonstrated the direct synthesis of this compound through the gold-catalyzed oxidation of sodium D-galacturonate under alkaline conditions. rsc.orgrsc.org By controlling the pH of the reaction, the product is obtained directly as its disodium salt. This approach has been investigated in both batch and continuous plug flow reactors, with the latter showing a significant increase in productivity. rsc.org The solubility of the product is a key consideration in these processes, as galactaric acid has low solubility in its acidic form, while the sodium salt is more soluble at a neutral to alkaline pH. nih.govrsc.org

The following table presents a summary of research findings on the catalytic oxidation of D-galacturonic acid.

| Substrate | Catalyst | Key Parameters | Product | Yield/Selectivity | Reference |

| D-Galacturonic Acid | Au/C | 333 K, 21 h, autogenic pH (2.2) | Galactaric Acid | 100% selectivity at 76% conversion | researchgate.netrsc.org |

| D-Galacturonic Acid | Au/C | 353 K | Galactaric Acid | Up to 95% yield | researchgate.netrsc.org |

| Sodium D-Galacturonate | Heterogeneous Au-catalyst | Alkaline conditions | This compound | >99% selectivity (batch) | rsc.orgrsc.org |

| Sodium D-Galacturonate | Heterogeneous Au-catalyst | Alkaline conditions, plug flow reactor | This compound | 94 mol% selectivity | rsc.org |

| D-Galacturonic Acid | Au/TiO2 | Acidic conditions | Galactaric Acid | Less active and selective than Au/C | researchgate.netrsc.org |

| D-Galacturonic Acid | Au/Al2O3 | Acidic conditions | Galactaric Acid | Less stable than Au/C | researchgate.netrsc.org |

Chemical Reactivity and Mechanistic Studies of Galactarate

Derivatization Reactions of Galactaric Acid

Galactaric acid serves as a versatile platform molecule for the synthesis of various derivatives through reactions targeting its hydroxyl and carboxylic acid groups. polimi.it These transformations are key to producing value-added chemicals from this bio-based substrate. polimi.it

The structure of galactaric acid allows for intramolecular esterification, or lactonization, to form cyclic esters known as lactones. Under thermal conditions in a solvent such as dimethyl sulfoxide (B87167) (DMSO), galactaric acid can be converted in quantitative yields to galactaro-1,4-lactone. polimi.it This lactone is a significant intermediate, as it is more reactive than its parent acid and can be used in the synthesis of other compounds, including amides and polyamides. polimi.itpolimi.it The symmetrical nature of galactaric acid simplifies the lactonization process, leading predominantly to the five-membered galactaro-1,4-lactone, which avoids complex purification procedures. polimi.it

Further reactions can convert these lactones into unsaturated derivatives. For instance, pyrone derivatives can be synthesized from galactaric acid through a process that involves dehydration. polimi.it This transformation proceeds through intermediates such as protected and unprotected 1,4-dicarbonyl compounds, including 2,5-dihydroxymuconic acid and pyrones. polimi.it These unsaturated lactones are considered key intermediates for producing other important chemicals like furan-2,5-dicarboxylic acid. polimi.it Non-catalytic hydrotreatment of mucic (galactaric) acid in an inert atmosphere also yields mucic-1,4-lactone. mdpi.comresearchgate.net

The hydroxyl groups of galactaric acid and its derivatives can be readily acylated. This process involves converting the hydroxyl groups into ester groups, for example, through reactions with anhydrides like acetic anhydride (B1165640) or through formylation. polimi.it Studies have shown that galactaro-1,4-lactone can be selectively mono-, di-, and tri-formylated. polimi.it Acylation plays a crucial role as a preliminary step in further derivatization, particularly in elimination reactions. polimi.it For example, the conversion of galactaric acid to pyrone derivatives is achieved through a two-step approach that begins with acylation. polimi.it

Dehydroelimination reactions of galactaric acid are pathways to create unsaturated C6 dicarboxylic acids. A key strategy involves a two-step approach: the acylation of the hydroxyl groups followed by a catalyzed dehydroacylation (the elimination of an acyl group and a hydrogen atom). polimi.it This method has been used to produce pyrone derivatives from galactaric acid using an acid catalyst like methanesulfonic acid in acetic anhydride. polimi.it

During mechanistic studies, an acyclic di-dehydration product, 2,5-diketoadipic acid, has been identified, which exists in solution primarily as its tautomer, 2,5-diacetoxymuconic acid. polimi.it The dehydroelimination can also be base-catalyzed. The selective mono-elimination of a triformylated galactaro-1,4-lactone to an unsaturated lactone demonstrates a controlled dehydroelimination pathway. polimi.it These pathways, which convert the saturated polyhydroxy backbone of galactaric acid into unsaturated structures, are fundamental for accessing a range of valuable heterocyclic and dicarbonyl compounds. polimi.itpolimi.it

Complexation Chemistry of Galactarate with Metal Ions

Galactaric acid's carboxyl and hydroxyl groups make it an effective chelating agent, capable of binding to a variety of metal ions. This property is the basis for its use in sequestration and has been the subject of detailed coordination chemistry studies. ebi.ac.uknih.govatamankimya.com

Galactaric acid forms stable complexes with numerous transition metal ions. nih.gov Potentiometric and spectroscopic studies have been conducted on its complexation with biologically relevant ions like cobalt(II) and nickel(II), as well as toxic ions such as cadmium(II), lead(II), and mercury(II). ebi.ac.uknih.gov

The coordination mode of galactarate varies depending on the metal ion. For Co(II) and Ni(II), galactaric acid acts as a chelate ligand, binding the metal ion through a carboxylic oxygen and an α-hydroxy group. ebi.ac.uknih.gov In contrast, with Pb(II) and Cd(II), the coordination involves a carboxylic oxygen and two of the alcoholic hydroxyl groups. ebi.ac.uknih.gov The most common complex species formed at acidic to neutral pH is [MGala]. nih.gov As the pH increases, deprotonation of a coordinated hydroxyl group can occur, leading to the formation of [MGalaH(-1)]⁻ species. ebi.ac.uknih.gov

The stability of these complexes has been quantified through stability constants (log β), which indicate the strength of the metal-ligand interaction. doi.orgscispace.comchemguide.co.uk The stability for the [MGala] species generally follows an order consistent with other α-hydroxycarboxylic acids, with the exception of Pb(II) and Cd(II) complexes, which show enhanced stability due to a tridentate chelation. doi.org

Table 1: Stability Constants (log β) of Galactarate Complexes with Various Divalent Metal Ions

| Complex Species | Co(II) | Ni(II) | Cd(II) | Pb(II) | Hg(II) |

| [MGala] | 4.42 | 2.86 | 3.22 | 3.08 | - |

| [MGalaH₋₁]⁻ | -4.15 | -4.40 | -3.22 | -4.61 | -6.57 |

| [M(Gala)₂]²⁻ | 8.2 | 8.56 | 5.28 | 6.19 | 5.9 |

| [M(Gala)₂H₋₁]³⁻ | -0.6 | -0.07 | -3.17 | -0.9 | -2.4 |

| [M(Gala)₂H₋₂]⁴⁻ | -8.78 | -8.48 | -12.95 | -7.68 | -10.8 |

Studies involving copper(II) have shown that at acidic pH, the [CuGala] complex is formed. researchgate.net At physiological pH, the prevailing species is believed to be [Cu(GalaH₋₂)]²⁻, where the galactarate acts as a chelating agent through its carboxyl groups and deprotonated α-hydroxyl oxygens. researchgate.net

A notable application of galactarate's complexing ability is its use in forming stable, water-soluble complexes with metal ions like calcium and magnesium, particularly in the presence of oxoacid anions. google.comgoogle.com Hydroxycarboxylic acids like galactaric acid alone can form insoluble salts with many metal ions. google.com

However, when combined with salts of oxoacid anions (e.g., borates, stannates, aluminates), the hydroxyl groups of the galactarate can form esters with the oxoacid anions in water. google.comgoogleapis.com These resulting oxoacid anion esters of galactarate are highly effective at forming stable and, crucially, water-soluble complexes with metal ions. google.comgoogleapis.com This mechanism significantly enhances the metal sequestering capability of galactarate, making these formulations attractive as scale and corrosion inhibitors. google.comgoogleapis.com

Transformation Pathways to Value-Added Chemical Intermediates

The conversion of galactarate into chemical intermediates often involves leveraging its six-carbon backbone. Key strategies include selective deoxygenation, dehydration, and cyclization reactions to produce both linear and heterocyclic compounds.

Adipic acid is a crucial dicarboxylic acid, primarily used in the production of nylon. Deriving adipic acid and its analogues from renewable resources like galactaric acid is a significant goal in green chemistry. researchgate.net The primary route involves the selective removal of the four hydroxyl groups from the galactarate carbon chain, a process known as deoxydehydration (DODH).

One effective method involves a two-step process. polimi.it First, galactaric acid undergoes deoxydehydration to form muconic acid, which is then hydrogenated to yield adipic acid. polimi.it A reported synthesis using a rhenium-based catalyst system demonstrates this transformation. Shiramizu and Toste achieved a 62% yield for the conversion of galactaric acid to adipic acid esters through a deoxydehydration and hydrogenation sequence. polimi.it Subsequent transfer hydrogenation of the intermediate muconic acid using a Pt/C catalyst can achieve yields as high as 99%. polimi.it

Another patented process describes a synthetic route for adipic acid starting from galactaric acid using a rhenium catalyst in conjunction with an acid catalyst like para-toluenesulfonic acid in a solvent such as 1-heptanol. google.comgoogle.com This initial step produces galactarate esters, for example, diheptyl galactarate. google.com These intermediates are then subjected to a hydrogenation reaction with a precious metal catalyst, followed by hydrolysis to yield adipic acid. google.com

Table 1: Catalytic Systems for Adipic Acid Analogue Synthesis from Galactaric Acid

| Starting Material | Catalyst System | Reaction Steps | Intermediate Product | Final Product | Reported Yield | Reference |

| Galactaric Acid | Rhenium catalyst, Acid catalyst (e.g., p-toluenesulfonic acid) | 1. Esterification/Dehydration2. Hydrogenation3. Hydrolysis | Diheptyl galactarate | Adipic Acid | Not specified in abstract | google.com, google.com |

| Galactaric Acid | Methyltrioxorhenium (MTO), Sacrificial alcohol | Deoxydehydration & Esterification | Muconic acid esters | Adipic Acid | 99% (hydrogenation step) | polimi.it |

Furan-2,5-dicarboxylic acid (FDCA) is a key bio-based monomer, considered a promising replacement for petroleum-derived terephthalic acid in the production of polyesters like PEF (polyethylene furanoate). google.com The synthesis of FDCA from galactaric acid involves intramolecular cyclization and dehydration. google.com

The reaction mechanism proceeds through a C2-C5 cyclization of the aldaric acid, losing a molecule of water to create the five-membered tetrahydrofuran (B95107) ring. This is followed by two more dehydration steps to eliminate the hydroxyl groups at the C3 and C4 positions, resulting in the aromatic furan (B31954) ring. google.com This transformation typically requires acidic conditions. nih.gov One-pot multistep reactions have been developed, reacting galactaric acid with an alcohol under acidic catalysis to directly produce FDCA esters. nih.gov To overcome the low solubility and high lattice energy of galactaric acid, which can necessitate harsh reaction conditions, the use of ionic liquids as solvents has been explored. google.comnih.gov This approach can facilitate the cyclization and dehydration sequence under more controlled conditions. google.com

The reactivity of galactarate can be harnessed to form various heterocyclic compounds. polimi.it The dehydration of galactaric acid can lead to intermediates like 2,5-dihydroxymuconic acid and pyrones. polimi.it These 1,4-dicarbonyl compounds are pivotal in the synthesis of other heterocycles. polimi.it

Pyrroles: Pyrrole (B145914) and its derivatives are important in pharmaceuticals and materials science. The intermediates formed during galactaric acid dehydration can be efficiently converted to pyrrolecarboxylic acid derivatives by reacting them with amines under mild conditions. polimi.it Further heating can induce decarboxylation to yield unsubstituted pyrroles. polimi.it This pathway provides a bio-based route to a class of compounds typically synthesized from petroleum precursors. polimi.itwikipedia.org

Pyrone Derivatives: Pyrone derivatives (or pyranones) can be synthesized from galactaric acid through a two-step acylation and dehydroelimination process using acid/base catalysis. polimi.it The controlled elimination of water from the galactarate backbone can lead to the formation of the six-membered pyrone ring. These compounds are of interest as building blocks in organic synthesis. researchgate.netmdpi.com

Enzymatic Aldol (B89426) Additions and Fluorination Reactions

Biocatalysis offers highly selective and environmentally benign routes for chemical synthesis. Enzymes involved in aldarate metabolism and specialized fluorinating enzymes highlight potential pathways for modifying disodium (B8443419) galactarate.

Enzymatic Aldol Additions: Aldolases are enzymes that catalyze aldol addition reactions, forming new carbon-carbon bonds with high stereocontrol. libretexts.org In the context of galactarate, the enzyme 2-dehydro-3-deoxy-galactarate aldolase (B8822740) (DGDG aldolase) is part of a bacterial metabolic pathway. ethz.chescholarship.org This enzyme catalyzes the reversible cleavage of 2-dehydro-3-deoxy-galactarate to pyruvate (B1213749) and tartronate (B1221331) semialdehyde. The reverse reaction, an aldol addition, demonstrates the potential for enzymes to utilize galactarate-derived structures as substrates for building more complex molecules. escholarship.org While this specific enzyme acts on a derivative, the principle of using aldolases for C-C bond formation is a key strategy in biocatalysis. libretexts.orgresearchgate.net

Enzymatic Fluorination: The introduction of fluorine into organic molecules can dramatically alter their biological properties, making enzymatic fluorination a field of great interest for pharmaceutical development. the-innovation.orgd-nb.info While direct enzymatic fluorination of disodium galactarate itself is not a widely documented process, the existence of fluorinase enzymes demonstrates nature's ability to form C-F bonds. d-nb.infonumberanalytics.com These enzymes typically catalyze a nucleophilic substitution reaction between a fluoride (B91410) ion and S-adenosyl-L-methionine (SAM). the-innovation.org The potential exists to use directed evolution to engineer fluorinases or other enzymes to accept galactarate or its derivatives as substrates, offering a future pathway for the synthesis of novel fluorinated sugar acids. d-nb.info

Advanced Analytical Characterization and Structural Elucidation

Spectroscopic Analysis of Disodium (B8443419) Galactarate

Spectroscopic techniques provide insight into the molecular structure and bonding within disodium galactarate. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its functional groups and atomic connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide information on the chemical environment of the hydrogen and carbon atoms, respectively.

In the case of galactaric acid dissolved in D₂O at a pH of 6, which approximates the environment of the disodium salt, the ¹H NMR spectrum shows specific chemical shifts for the protons along the carbon chain. iucr.org Due to the molecule's symmetry, only two distinct proton signals are expected: one for the two equivalent protons on C2 and C5, and another for the two equivalent protons on C3 and C4. A study on the synthesis of this compound confirmed that its ¹H-NMR analytical data were consistent with previously reported findings. polimi.it

The ¹³C NMR spectrum of this compound is expected to show three distinct signals corresponding to the different carbon environments: the carboxylate carbons (C1 and C6), the α-hydroxy carbons (C2 and C5), and the β-hydroxy carbons (C3 and C4). nih.gov The deprotonation of the carboxylic acid groups to form the carboxylate salt results in a characteristic upfield shift for the carboxylate carbon signal compared to the parent galactaric acid. nih.gov The chemical shifts provide evidence of the molecular symmetry. nih.gov

A summary of typical NMR data for galactaric acid, which serves as a close reference for the disodium salt, is presented below.

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | ~4.0-4.3 | m |

| ¹³C (C1, C6) | ~175-180 | s |

| ¹³C (C2, C5) | ~70-75 | s |

| ¹³C (C3, C4) | ~70-75 | s |

Table 1: Illustrative NMR data for the galactarate backbone, based on data for galactaric acid. sigmaaldrich.comchemsrc.com

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI) are particularly suitable, often in negative ion mode to detect the galactarate dianion.

The expected exact mass of this compound (C₆H₈Na₂O₈) is approximately 254.0010 g/mol . ecmdb.ca In negative ESI-MS, the primary ion observed would be the galactarate dianion [C₆H₈O₈]²⁻ or the singly charged ion [C₆H₉O₈]⁻ resulting from the loss of one sodium ion and addition of a proton. Tandem MS (MS/MS) experiments on the galactarate ion can provide structural information through characteristic fragmentation patterns, such as the loss of water (H₂O) and carbon dioxide (CO₂). sigmaaldrich.commdpi.com

| Ion | Expected m/z | Technique |

| [C₆H₈O₈]²⁻ | 104.01 | ESI-Negative |

| [C₆H₉O₈]⁻ | 209.03 | ESI-Negative |

| [M-H]⁻ | 209.0 | LC-ESI-QQ |

Table 2: Expected mass-to-charge ratios (m/z) for key ions of galactarate in mass spectrometry. sigmaaldrich.commdpi.com

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule and is highly effective for characterizing the coordination environment of the carboxylate groups in metal salts. researchgate.net The formation of this compound from galactaric acid results in significant changes in the IR spectrum, particularly in the region of the carboxyl group vibrations.

In galactaric acid, a strong absorption band corresponding to the C=O stretching of the carboxylic acid dimer is observed. mdpi.com Upon formation of the disodium salt, this band disappears and is replaced by two new characteristic bands: an asymmetric stretching vibration (νₐₛ(COO⁻)) and a symmetric stretching vibration (νₛ(COO⁻)) of the carboxylate group. researchgate.netmdpi.com The positions of these bands are sensitive to the coordination mode of the carboxylate group with the metal ion. mdpi.comdoi.org In the case of sodium galactarate, it has been shown that the carboxylate group acts as a bridging bidentate ligand, coordinating to the sodium ions. cambridge.org This coordination is reflected in the specific frequencies of the asymmetric and symmetric stretches. A study on strontium galactarate monohydrate, a related compound, showed asymmetric stretching vibrations at 1609, 1581, and 1548 cm⁻¹ and a symmetric stretching vibration at 1397 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

| νₐₛ(COO⁻) | ~1610 - 1550 | Asymmetric Carboxylate Stretch |

| νₛ(COO⁻) | ~1420 - 1380 | Symmetric Carboxylate Stretch |

| ν(O-H) | ~3600 - 3200 | Hydroxyl Group Stretch |

Table 3: Characteristic infrared absorption bands for metal galactarates. mdpi.commdpi.comcambridge.org

Crystallographic Studies of Galactarate and Related Salts

Crystallographic studies, particularly X-ray diffraction, provide the most definitive structural information for crystalline solids like this compound, revealing the precise three-dimensional arrangement of atoms and the nature of the crystal packing.

Single-crystal X-ray diffraction (XRD) allows for the precise determination of the unit cell dimensions, space group, and the positions of all atoms within the crystal lattice. nih.gov The crystal structure of sodium galactarate has been determined using this method. iucr.org

The study revealed that the galactarate ion is centrosymmetrical and adopts a fully extended molecular conformation. iucr.org The sodium ion is coordinated to six oxygen atoms, forming a distorted bipyramidal octahedron. iucr.org The Na-O bond distances are in the range of 2.260 Å to 2.451 Å. iucr.org The crystal structure is further stabilized by a network of hydrogen bonds, including several three-center hydrogen bonds. iucr.org

Crystallographic data has also been reported for other alkali and alkaline earth metal salts of galactaric acid, such as those containing potassium, calcium, and barium, providing a basis for comparative structural analysis. nih.govwikipedia.org

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Sodium Galactarate | Monoclinic | C2/c | 10.383(2) | 6.848(2) | 6.941(2) | 114.33(2) |

| Potassium Galactarate | Monoclinic | P2₁/a | 10.596(4) | 7.025(3) | 7.009(3) | 112.92(3) |

| Calcium Galactarate Tetrahydrate | Orthorhombic | Pcan | 7.3359(1) | 11.6296(3) | 15.0978(6) | 90 |

Table 4: Unit cell parameters for sodium galactarate and related metal galactarate salts. iucr.orgnih.gov

Rietveld refinement is a powerful computational method used to analyze powder X-ray diffraction data. researchgate.netchemicalbook.com It refines a theoretical diffraction pattern, calculated from a known or proposed crystal structure, to match the experimentally measured pattern. chemicalbook.com This process allows for the validation and refinement of crystal structure parameters, including lattice parameters, atomic positions, and site occupancy factors, even from polycrystalline samples. doi.orgresearchgate.net

For this compound, once an initial structural model is obtained from single-crystal XRD, Rietveld refinement of a high-quality powder XRD pattern can be used to confirm the structure and ensure it is representative of the bulk material. The refinement process involves minimizing the difference between the observed and calculated diffraction profiles on a point-by-point basis. researchgate.net A successful Rietveld refinement, indicated by low R-values (e.g., Rₚ, Rwp), provides strong validation for the proposed crystal structure. nih.gov This method has been successfully applied to related compounds, such as calcium galactarate tetrahydrate, to refine its crystal structure from powder diffraction data. nih.gov

Crystal Structure Determination from Powder Diffraction Data

The determination of a crystal structure from powder X-ray diffraction (PXRD) data is a powerful technique, particularly when single crystals suitable for single-crystal X-ray diffraction are unavailable. reading.ac.uk This method is instrumental in elucidating the solid-state structure of compounds like this compound. The process involves multiple steps, starting from obtaining high-quality powder diffraction data. youtube.com

Although direct structural information on this compound from powder diffraction is not extensively detailed in publicly available literature, the methodology is well-established for similar organic and pharmaceutical compounds. reading.ac.ukrsc.org The approach generally involves:

Data Collection: A polycrystalline sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are collected as a function of the scattering angle. reading.ac.uk

Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters of the crystal lattice.

Structure Solution: The intensities of the diffraction peaks are used to determine the arrangement of atoms within the unit cell. This can be a challenging step due to peak overlap, a common issue in powder diffraction patterns. youtube.com

Rietveld Refinement: The entire calculated powder diffraction pattern is fitted to the experimental pattern, refining structural parameters such as atomic positions, bond lengths, and bond angles.

For complex organic molecules, computational methods such as Density Functional Theory (DFT) can be used in conjunction with PXRD data to validate and refine the crystal structure. youtube.com This combined approach is particularly useful for accurately determining the positions of light atoms, like hydrogen, which have weak scattering power. youtube.com

While specific crystallographic data for this compound from powder diffraction is not readily found, the table below outlines the typical parameters that would be determined in such an analysis.

| Parameter | Description | Typical Method of Determination |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Indexing of the powder pattern |

| Space Group | The specific symmetry operations that describe the arrangement of atoms in the unit cell. | Analysis of systematic absences |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | Indexing of the powder pattern |

| Atomic Coordinates | The fractional coordinates (x, y, z) of each atom within the unit cell. | Structure solution and refinement |

| Bond Lengths & Angles | The distances between bonded atoms and the angles formed by three connected atoms. | Derived from atomic coordinates |

Protein Crystallography of Galactarate-Modifying Enzymes

Understanding the interaction of this compound with enzymes is crucial for elucidating its biological roles and potential applications. X-ray crystallography has been instrumental in determining the three-dimensional structures of several enzymes that act on galactarate or its derivatives. uef.fiembopress.orgnih.gov This knowledge provides insights into the enzyme's mechanism, substrate specificity, and active site architecture.

Several galactarate-modifying enzymes have been structurally characterized, revealing key features of their function:

2-Dehydro-3-deoxy-galactarate (DDG) aldolase (B8822740) from Escherichia coli : The crystal structures of this enzyme, both with and without its substrate, have been solved. embopress.orgnih.govnih.gov It displays a modified (α/β)8 barrel fold. embopress.orgnih.gov This structural information has led to the proposal of a novel aldolase mechanism. embopress.orgnih.gov

Galactarolactone cycloisomerase from Agrobacterium tumefaciens : This enzyme is involved in the oxidative pathway of D-galacturonate. uef.fi Its crystal structure was determined to a resolution of 1.6 Å, revealing a typical enolase family structure with two domains and an octameric quaternary structure. uef.fi

Keto-deoxy-D-galactarate dehydratase from Agrobacterium tumefaciens : This enzyme acts sequentially after galactarolactone cycloisomerase. uef.fi Its three-dimensional structures have been determined in various states (without a ligand, and in complex with pyruvate (B1213749) and 2-oxoadipic acid), allowing for the proposal of a detailed reaction mechanism. uef.fi

Galactarate Dehydratase III from Agrobacterium tumefaciens C58 : This enzyme dehydrates m-galactarate to form 2-keto-3-deoxy-galactarate. acs.org Crystallization studies have yielded a sulfate-liganded structure, providing insights into its active site. acs.org

The table below summarizes key structural data for some of these enzymes.

| Enzyme | Organism | PDB Entry | Resolution (Å) | Key Structural Features |

| 2-Dehydro-3-deoxy-galactarate aldolase | Escherichia coli | 1DXF | 2.1 | Modified (α/β)8 barrel fold |

| Galactarolactone cycloisomerase | Agrobacterium tumefaciens | 2Q01 | 1.6 | Enolase family structure, two domains, octameric |

| Keto-deoxy-D-galactarate dehydratase | Agrobacterium tumefaciens | 2Q03 | 1.7 | Complex structures with and without ligands determined |

| Galactarate Dehydratase III | Agrobacterium tumefaciens | 4JN7 | - | Sulfate-liganded structure |

Chromatographic and Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound in various samples. bccampus.cabyjus.comlibretexts.org These techniques exploit the differential distribution of the analyte between a stationary phase and a mobile phase to achieve separation. arsdcollege.ac.in

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. libretexts.org While specific HPLC methods solely for this compound are not extensively documented, methods for related sugar acids and other organic acids are well-established and can be adapted.

A typical HPLC system for the analysis of this compound would consist of:

A stationary phase: Often a reversed-phase C18 column. ejgm.co.uk

A mobile phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ejgm.co.uk

A detector: A UV detector is suitable if the analyte has a chromophore or is derivatized. A Refractive Index (RI) detector can be used for underivatized sugars and their acids.

The table below outlines a general HPLC method that could be optimized for this compound analysis, based on common practices for similar compounds. ejgm.co.ukmdpi.comsigmaaldrich.com

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer and acetonitrile/methanol. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV/Vis (if derivatized) or Refractive Index (RI) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Injection Volume | 5 - 20 µL |

Derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be employed to enhance the UV detection of sugars and sugar acids. mdpi.com

Ultra-High-Performance Liquid Chromatography (UHPLC) for Purity Assessment

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These features make it an excellent choice for the purity assessment of this compound. The principles of separation are the same as in HPLC, but UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures.

For purity assessment, a validated UHPLC method can be used to separate this compound from any impurities, such as starting materials, by-products, or degradation products. Peak purity can be further assessed using a photodiode array (PDA) detector, which can acquire UV spectra across a chromatographic peak to check for spectral homogeneity. chromatographyonline.com Mass spectrometry (MS) can also be coupled with UHPLC (UHPLC-MS) for definitive peak identification and purity confirmation. chromatographyonline.com

The following table compares the typical performance characteristics of HPLC and UHPLC for purity assessment.

| Feature | HPLC | UHPLC |

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Length | 100 - 250 mm | 50 - 150 mm |

| Pressure | 400 - 600 bar | > 600 bar (up to 1500 bar) |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Higher |

| Solvent Consumption | Higher | Lower |

| Sensitivity | Good | Higher |

Biochemical Pathways and Enzymatic Transformations of Galactarate in Non Human Systems

Biosynthetic Routes to Galactarate

The biosynthesis of galactarate, also known as mucic acid, is a significant metabolic process observed in various non-human systems, including plants and bacteria. ontosight.ai This pathway primarily involves the oxidation of galactose. ontosight.ai

Enzymatic Oxidation of Galactose

The principal biosynthetic route to galactarate begins with the sugar galactose. ontosight.ai In this pathway, galactose undergoes oxidation to form galactarate. ontosight.aiatamanchemicals.com This conversion can be achieved through enzymatic reactions. For instance, in some bacteria, the oxidation of D-galacturonate, a derivative of galactose, to meso-galactarate is catalyzed by an NAD-utilizing D-galacturonate dehydrogenase. asm.orgnih.gov Recently, protein engineering has been employed to modify glucose oxidase from Aspergillus niger to oxidize galacturonic acid, leading to the production of galactaric acid. researchgate.net

Galactono-1,4-Lactone as an Intermediate

A key intermediate in the biosynthesis of galactarate from galactose is D-galactono-1,4-lactone. ontosight.ai The conversion of galactose to this intermediate is facilitated by the enzyme galactose dehydrogenase. ontosight.ai Subsequently, D-galactono-1,4-lactone is oxidized to galactarate by galactono-1,4-lactone dehydrogenase. ontosight.ai D-Galactono-1,4-lactone is a recognized intermediate in the galactose catabolism pathway in some organisms. biosynth.com In some proposed pathways, the reaction product of D-galacturonate dehydrogenase is galactaro-1,4-lactone, which can then spontaneously hydrolyze to form galactarate. nih.gov

Catabolic Pathways of Galactarate in Microorganisms

Microorganisms, particularly bacteria, have evolved specific catabolic pathways to utilize galactarate as a carbon and energy source. pathbank.orgontosight.ai These pathways are crucial for the degradation of pectin-derived compounds in the environment. ontosight.ai

D-Glucarate/D-Galactarate Degradation Pathways in Bacteria

Bacteria such as Escherichia coli can utilize both D-glucarate and D-galactarate for growth. pathbank.org The degradation pathways for these two sugar acids often share common enzymatic steps and intermediates. asm.org In E. coli, the genes for the D-glucarate/galactarate catabolic pathway are organized into three transcriptional units. acs.org These pathways are widespread in bacteria but absent in humans, making them potential targets for antimicrobial therapies. nih.govrcsb.org The super pathway of D-glucarate and D-galactarate degradation is found in various Gram-negative bacteria, including members of the Enterobacteriaceae, Moraxellaceae, and Pseudomonadaceae families. researchgate.net

Role of Galactarate Dehydratase (GarD) in Dehydration Reactions

A key enzyme in the catabolism of galactarate is galactarate dehydratase (GarD). nih.govuniprot.org This enzyme catalyzes the initial dehydration of galactarate to 5-dehydro-4-deoxy-D-glucarate (5-KDG). pathbank.orguniprot.orguniprot.org GarD is the first enzyme in the galactarate/glucarate pathway in E. coli. nih.gov The activity of GarD is dependent on the presence of iron and reducing conditions. nih.govrcsb.org The structure of GarD has been solved, revealing a novel protein fold. nih.govrcsb.org

Subsequent Enzymatic Conversions in α-Ketoglutarate Pathway

Following the formation of 5-KDG, the pathway continues with further enzymatic conversions that ultimately lead to α-ketoglutarate, a central metabolite in the tricarboxylic acid (TCA) cycle. asm.orgontosight.aisci-hub.se In some bacteria, 5-KDG is hydrolyzed by 5-keto-4-dehydroxy-d-glucarate aldolase (B8822740) (GarL) to produce pyruvate (B1213749) and tartronate (B1221331) semialdehyde. nih.gov In an alternative pathway found in organisms like Acinetobacter baylyi, KDG is further acted upon by KDG dehydratase (KdgD) and α-ketoglutaric semialdehyde dehydrogenase (KgsD) to produce α-ketoglutarate. asm.org In Bacillus megaterium, the pathway from galactarate also proceeds through KDG and ultimately forms α-ketoglutarate and CO2. nih.govasm.org

Table of Enzymes in Galactarate Metabolism

| Enzyme | Function | Pathway | Organism Example |

|---|---|---|---|

| D-galacturonate dehydrogenase | Oxidizes D-galacturonate to meso-galactarate | Biosynthesis | Agrobacterium tumefaciens, Pseudomonas syringae asm.orgnih.gov |

| Galactose dehydrogenase | Converts galactose to galactono-1,4-lactone | Biosynthesis | Bacteria and plants ontosight.ai |

| Galactono-1,4-lactone dehydrogenase | Oxidizes galactono-1,4-lactone to galactarate | Biosynthesis | Bacteria and plants ontosight.ai |

| Galactarate dehydratase (GarD) | Dehydrates galactarate to 5-dehydro-4-deoxy-D-glucarate (5-KDG) | Catabolism | Escherichia coli nih.govuniprot.org |

| 5-keto-4-dehydroxy-d-glucarate aldolase (GarL) | Splits 5-KDG into pyruvate and tartronate semialdehyde | Catabolism | Escherichia coli nih.gov |

| KDG dehydratase (KdgD) | Converts KDG in the pathway to α-ketoglutarate | Catabolism | Acinetobacter baylyi asm.org |

| α-ketoglutaric semialdehyde dehydrogenase (KgsD) | Produces α-ketoglutarate from its semialdehyde precursor | Catabolism | Acinetobacter baylyi asm.org |

Alternative Catabolic Routes, e.g., Glycerate Pathway

In addition to the well-characterized catabolic pathways for galactarate, alternative routes exist in various microorganisms, a notable one being the glycerate pathway. This pathway ultimately converts galactarate into intermediates that can enter central metabolism. In prokaryotes, galactarate can be catabolized through the glycerate pathway, leading to the formation of pyruvate and D-glycerate. nih.gov While this pathway has been described in bacteria, it is not yet certain if a similar pathway for galactarate metabolism exists in fungi. nih.gov

In Escherichia coli, the metabolism of D-galactarate, D-glucarate, and D-glycerate are interconnected. nih.gov The genes responsible for the enzymes involved in D-galactarate and D-glucarate utilization are organized into operons, and their expression is induced by all three compounds, with D-glycerate being the most effective inducer. nih.gov This suggests a coordinated regulatory network governing these metabolic pathways. nih.gov The glycerate kinase from E. coli, encoded by the garK gene, is involved in the glyoxylate (B1226380) and glucarate/galactarate utilization pathways and produces 2-phosphoglycerate. asm.org

The glycerate pathway represents an alternative to the α-ketoglutarate pathway for galactarate catabolism. nih.gov The end products of the glycerate pathway, pyruvate and D-glycerate, can be further metabolized by the cell. nih.gov For instance, glycerate can be phosphorylated by glycerate kinase to enter glycolysis. asm.orgresearchgate.net

Interplay with Microbial Metabolism and Stress Response

The ability to metabolize galactarate is not only a means of carbon and energy acquisition for microorganisms but also plays a role in their survival and fitness, particularly under stressful conditions. nih.govescholarship.org The galactarate/glucarate pathway has been shown to be important for the colonization fitness of intestinal pathogens in antibiotic-treated mice and enhances bacterial survival during stress. nih.govescholarship.org

Several studies have highlighted the upregulation of genes involved in galactarate degradation in response to various stressors. For example, in E. coli, exposure to ionic stress has been shown to lead to mutations in the garD gene, which encodes galactarate dehydratase. nih.gov Furthermore, the degradation of galactarate is listed as one of the common stress response pathways. biorxiv.org In some bacteria, the garD gene, involved in the galactarate degradation pathway to produce pyruvate, is upregulated in response to certain stress conditions. uniroma1.it

The interplay between galactarate metabolism and stress response is a facet of the broader metabolic adaptability of bacteria. nih.gov Microorganisms can adjust their metabolic processes in response to the availability of nutrients and the presence of environmental stressors. nih.gov The ability to utilize alternative carbon sources like galactarate can provide a competitive advantage, especially in complex environments such as the gut, where nutrient availability can be fluctuating and competition is high. nih.govresearchgate.net The regulation of these metabolic pathways is complex, often involving transcriptional regulators that sense the presence of specific metabolites and control the expression of the necessary enzymes. nih.govresearchgate.net

The following table summarizes key enzymes and genes involved in the alternative glycerate pathway for galactarate catabolism and their connection to microbial stress response.

| Enzyme/Gene | Function | Organism(s) | Role in Glycerate Pathway & Stress Response |

| Galactarate Dehydratase (GarD) | Catalyzes the dehydration of galactarate. nih.gov | Escherichia coli and other bacteria. nih.gov | The first enzyme in the galactarate/glucarate pathway. nih.gov Its activity is important for bacterial growth in the gut of antibiotic-treated mice and for survival during stress. nih.govescholarship.org |

| 5-keto-4-deoxy-D-glucarate aldolase (GarL) | Splits 5-keto-4-deoxy-D-glucarate (KDG) into pyruvate and tartronate semialdehyde (TSA). researchgate.net | Escherichia coli. researchgate.net | A key enzyme in the pathway leading from galactarate to glycerate. researchgate.net |

| Tartronate Semialdehyde Reductase (GarR) | Reduces tartronate semialdehyde to D-glycerate. researchgate.net | Escherichia coli. researchgate.net | Produces D-glycerate, a central intermediate in the glycerate pathway. researchgate.net |

| Glycerate Kinase (GarK) | Phosphorylates D-glycerate to 2-phosphoglycerate. asm.orgresearchgate.net | Escherichia coli. asm.org | Funnels D-glycerate into central metabolism (glycolysis). asm.orgresearchgate.net |

Applications of Disodium Galactarate in Material Science and Industrial Processes

Polymer Synthesis and Novel Material Development

Disodium (B8443419) galactarate and its parent acid, galactaric acid, are increasingly recognized as key building blocks for a new generation of polymers. Their carbohydrate-based structure offers a pathway to materials with unique functionalities and improved environmental profiles. tandfonline.commdpi.com

Disodium galactarate serves as a crucial intermediate in the synthesis of biodegradable polymers. atomfair.com These polymers, which can be broken down by bacterial decomposition into natural byproducts like carbon dioxide, water, and biomass, are typically composed of ester, amide, and ether functional groups. wikipedia.org The use of galactaric acid and its derivatives as monomers aligns with the principles of green chemistry, providing a renewable foundation for polymers that are more readily degradable in the soil compared to conventional plastics like nylon or polyethylene (B3416737) terephthalate (B1205515) (PET). tandfonline.commdpi.com The development of polymers from renewable resources is a significant area of research, with a focus on creating materials with desirable mechanical properties and processability that can compete with petroleum-based plastics. google.com

Polyhydroxypolyamides (PHPAs), also referred to as "Hydroxylated Nylons," are a class of polymers synthesized from the polycondensation of aldaric acids, such as galactaric acid, with diamines. tandfonline.com Research has explored the synthesis of PHPAs from various aldaric acids, including galactaric acid, to understand how the stereochemistry of the monomer influences the physical properties of the resulting polymers. researchgate.net The synthesis often involves using esterified aldaric acids as the starting monomers. mdpi.comresearchgate.net